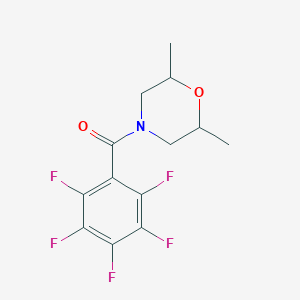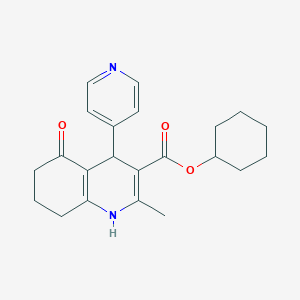
2,6-dimethyl-4-(pentafluorobenzoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-4-(pentafluorobenzoyl)morpholine (DFB) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DFB is a morpholine derivative that has a pentafluorobenzoyl group attached to it. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its effects on biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 2,6-dimethyl-4-(pentafluorobenzoyl)morpholine is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in biochemical processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. The inhibition of HDACs by this compound has been linked to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of HDACs, the induction of apoptosis (programmed cell death), and the inhibition of viral and bacterial growth. The compound has also been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dimethyl-4-(pentafluorobenzoyl)morpholine has several advantages for lab experiments, including its high purity and stability. The compound is also relatively easy to synthesize using different methods. However, this compound is highly toxic and requires careful handling and disposal. The compound also has limited solubility in water, which can make it challenging to use in some experiments.
Orientations Futures
There are several future directions for the study of 2,6-dimethyl-4-(pentafluorobenzoyl)morpholine, including the development of new synthetic methods, the investigation of its properties as a building block for new materials, and the exploration of its potential as a therapeutic agent. The use of this compound as a ligand in metal-catalyzed reactions is an area that could be further explored to develop new catalytic systems with enhanced reactivity and selectivity. The use of this compound as an imaging agent in PET scans is another area that could be further investigated to improve the accuracy and sensitivity of imaging techniques. Overall, the study of this compound has the potential to lead to new discoveries and applications in various fields.
Méthodes De Synthèse
2,6-dimethyl-4-(pentafluorobenzoyl)morpholine can be synthesized using different methods, including the reaction between morpholine and pentafluorobenzoyl chloride in the presence of a base. Another method involves the reaction between morpholine and pentafluorobenzoyl isocyanate. The synthesis of this compound can also be achieved using a one-pot method that involves the reaction between morpholine, pentafluorobenzoyl chloride, and triethylamine. The yield and purity of this compound depend on the synthesis method used.
Applications De Recherche Scientifique
2,6-dimethyl-4-(pentafluorobenzoyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial properties. The compound has been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been studied for its potential use as an imaging agent in positron emission tomography (PET) scans.
In materials science, this compound has been used as a building block for the synthesis of new materials, such as dendrimers and polymers. The compound has been shown to have unique properties that make it useful in the development of new materials with specific properties.
In catalysis, this compound has been used as a ligand in metal-catalyzed reactions. The compound has been shown to enhance the reactivity and selectivity of metal catalysts, making it useful in the development of new catalytic systems.
Propriétés
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(2,3,4,5,6-pentafluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F5NO2/c1-5-3-19(4-6(2)21-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKJMFCOXHOIEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine oxalate](/img/structure/B5136663.png)
![ethyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5136673.png)

![2-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B5136681.png)

![3-chloro-4-methoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5136703.png)
![2-[2-chloro-5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5136709.png)
![N-(4-fluorophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5136713.png)
![N-[1-(1-cyclooctyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5136723.png)

![5-(4-methyl-1,4-diazepan-1-yl)-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B5136737.png)
![ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5136744.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5136746.png)
